Ethyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate
CAS No.:
Cat. No.: VC20437372
Molecular Formula: C8H12N2O2S
Molecular Weight: 200.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12N2O2S |
|---|---|
| Molecular Weight | 200.26 g/mol |
| IUPAC Name | ethyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate |
| Standard InChI | InChI=1S/C8H12N2O2S/c1-4-12-8(11)6-5(2)10-13-7(6)9-3/h9H,4H2,1-3H3 |
| Standard InChI Key | BJWBKTJNPCNWQV-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(SN=C1C)NC |
Introduction
Ethyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate is a heterocyclic organic compound belonging to the isothiazole class. Isothiazoles are five-membered rings containing sulfur and nitrogen atoms, known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This specific compound features an ethyl ester group, a methyl group, and a methylamino substituent, which may influence its pharmacological profile.
Synthesis and Preparation
The synthesis of Ethyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate can be approached using several synthetic strategies. These pathways often require careful control of reaction conditions, such as temperature and pH, to maximize yield and purity. Advanced techniques like chromatography may be employed for purification.
Chemical Reactions and Reactivity
Ethyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate can participate in various chemical reactions typical for isothiazoles. The reactivity of this compound largely depends on the electronic characteristics imparted by the substituents on the isothiazole ring.
| Reaction Type | Description |
|---|---|
| Oxidation | Can be oxidized to form corresponding oxazoles or other derivatives. |
| Reduction | Can be reduced to form more saturated heterocycles. |
| Substitution | Can undergo electrophilic and nucleophilic substitution reactions. |
Biological Activity and Applications
Isothiazoles, including Ethyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate, have potential applications in medicinal chemistry due to their diverse biological activities. These compounds can interact with biological targets such as enzymes or receptors, suggesting therapeutic applications.
| Biological Activity | Description |
|---|---|
| Antimicrobial | Potential activity against various pathogens. |
| Anticancer | May inhibit cancer cell proliferation through interaction with specific targets. |
| Antifungal | Exhibits activity against fungal infections. |
Comparison with Similar Compounds
Ethyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate can be compared with other isothiazole derivatives, such as Ethyl 5-amino-3-methylisothiazole-4-carboxylate, which shares similar structural features but differs in biological activity due to structural differences .
| Compound | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 5-amino-3-methylisothiazole-4-carboxylate | C7H10N2O2S | Different amino substitution affecting reactivity and biological activity. |
| Ethyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate | C8H12N2O2S | Features a methylamino group influencing its pharmacological profile. |
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